molecular formula C11H7Br2N B8617548 5-Bromo-2-(3'-bromophenyl)-pyridine

5-Bromo-2-(3'-bromophenyl)-pyridine

Cat. No.: B8617548
M. Wt: 312.99 g/mol
InChI Key: KPVMRJZJYZWTDI-UHFFFAOYSA-N
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Description

5-Bromo-2-(3'-bromophenyl)-pyridine is a useful research compound. Its molecular formula is C11H7Br2N and its molecular weight is 312.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7Br2N

Molecular Weight

312.99 g/mol

IUPAC Name

5-bromo-2-(3-bromophenyl)pyridine

InChI

InChI=1S/C11H7Br2N/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H

InChI Key

KPVMRJZJYZWTDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromopyridine (4.33 g, 17.7 mmol), 3-bromophenylboronic acid (4.70 g, 21.3 mmol), tetrakis(triphenylphosphine) palladium (0) (800 mg, 0.692 mmol), 2 M Na2CO3(aq) (18 cm3), EtOH (18 cm3) and toluene (50 cm3) was degassed and heated at reflux with a bath temperature of 105° C. under argon for 23 h. The reaction was allowed to cool and the two phases were separated. The aqueous layer was extracted with ether (3×15 cm3). The organic layer and the ether extracts were combined, washed with brine (1×40 cm3) and dried over anhydrous sodium sulfate. The solvents were completely removed to leave an orange oil. The oil was purified by column chromatography over silica gel using DCM-light petroleum (0:1 to 1:10) as eluent to give 2.50 g (45%) of B-1 as a pale yellow solid; δH(200 MHz; CDCl3) 7.26-7.42 (1 H, m, ArH), 7.57 (2 H, m, PyH & ArH), 7.88 (2 H, m, PyH & ArH), 8.14 (1 H, m, ArH), and 8.74 (1 H, m, PyH); m/z [CI(NH3)] 312, 314, 316 (MH+).
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
CI(NH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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